Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Description
Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate (CAS: 93514-78-4) is a propanedioate ester derivative featuring a 3-bromophenyl hydrazinylidene substituent. This compound is structurally characterized by a malonate backbone esterified with ethyl groups and a hydrazone linkage to a 3-bromophenyl ring. Its synthesis typically involves condensation reactions between diethyl propanedioate and substituted hydrazines under catalytic conditions. The compound’s crystallographic data, if available, would likely be refined using SHELXL or OLEX2 software, given their prevalence in small-molecule structure determination .
Properties
IUPAC Name |
diethyl 2-[(3-bromophenyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-6-9(14)8-10/h5-8,15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYLXXCNRLJAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296736 | |
| Record name | diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93139-82-3 | |
| Record name | NSC111246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 3-bromophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the hydrazone linkage.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Synthesis Overview
- Reactants : Diethyl malonate, hydrazine hydrate, and 3-bromobenzaldehyde.
- Method : The synthesis typically follows a multi-step process that may include Knoevenagel condensation and subsequent cyclization reactions to form the desired hydrazone structure.
Biological Applications
The compound exhibits a range of biological activities that make it valuable for research in pharmacology and medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines such as:
- Neuroblastoma (SH-SY5Y)
- Histiocytic lymphoma (U937)
These findings suggest that derivatives of this compound may be developed into therapeutic agents targeting specific types of cancers.
Neuroprotective Properties
Research indicates that certain derivatives possess neuroprotective abilities, particularly in models of oxidative stress. This is crucial for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.
Case Study 1: Synthesis and Bioactivity Evaluation
A study published in Arkivoc detailed the synthesis of various hydrazone derivatives, including this compound. The evaluation included:
- Cytotoxicity tests on cancer cell lines.
- Neurotoxicity assessments , revealing that some derivatives exhibited significant protective effects against oxidative damage induced by hydrogen peroxide .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Another study focused on the structure-activity relationship of related compounds, emphasizing modifications to the hydrazone moiety that enhance biological activity. The findings suggest that the presence of bromine substituents can increase potency against specific cancer types .
Potential Therapeutic Uses
Given its promising bioactivity, this compound holds potential for further development in the following areas:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Neuroprotection : In formulating treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
The 3-bromophenyl group in the target compound distinguishes it from analogs with other substituents:
- Diethyl 2-[(3,5-dichloroanilino)methylene]propanedioate (CAS: 752173-25-4): Contains a 3,5-dichloroanilino group.
- Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate: Features a sulfonyl indole system, introducing steric bulk and polarizability absent in the target compound. The indole ring creates a planar geometry, contrasting with the non-planar hydrazinylidene moiety in the bromophenyl derivative .
Table 1: Substituent Comparison
Crystallographic and Structural Features
- Target Compound: No crystallographic data is provided, but refinement software like SHELXL (R values ~0.06–0.21) and OLEX2 are standard for analogous structures .
- Indole Derivative () : Exhibits a 62.78° dihedral angle between the indole and phenyl rings, with hydrogen bonds forming chains along the a-axis. Weak aromatic stacking interactions stabilize the crystal lattice .
Table 2: Crystallographic Parameters
Reactivity and Functionalization
- Electrophilic Substitution : The bromine atom in the target compound may direct further electrophilic substitution (e.g., Suzuki coupling), whereas chlorine in dichloro analogs offers distinct regioselectivity.
- Catalytic Hydrogenation : Sulfur-containing analogs (e.g., thiadiazoles) poison palladium catalysts, but bromine’s lower electronegativity may reduce such effects .
Biological Activity
Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate, a compound with the molecular formula C13H15BrN2O4, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a hydrazone functional group, which is known for its reactivity and biological significance. The presence of the 3-bromophenyl moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
- Molecular Weight : 329.17 g/mol
- CAS Number : 93139-82-3
Synthesis
The synthesis of this compound typically involves a reaction between diethyl malonate and 3-bromobenzaldehyde in the presence of hydrazine. The general reaction can be summarized as follows:
This synthetic route highlights the versatility of hydrazones in organic synthesis, particularly in producing compounds with potential pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
A study reported that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens, indicating moderate antibacterial activity .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research involving human cancer cell lines has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study found that related hydrazone compounds exhibited cytotoxic effects on:
- Neuroblastoma (SH-SY5Y)
- Lung cancer (A549)
The IC50 values for these compounds were reported to be in the range of 100 to 250 µM, suggesting promising potential for further development as anticancer agents .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular targets. The proposed mechanisms include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies and Research Findings
Several case studies have explored the biological activity of similar hydrazone derivatives. For example:
- Study on Antibacterial Activity : A series of hydrazone derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative showed an inhibition zone diameter of 30 mm at a concentration of 100 µg/disc .
- Anticancer Screening : Compounds derived from diethyl malonate and various aldehydes were screened against multiple cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 150 µM against SH-SY5Y cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
